molecular formula C9H9BrO B2640017 (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol CAS No. 83808-19-9

(S)-4-Bromo-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2640017
CAS No.: 83808-19-9
M. Wt: 213.074
InChI Key: RNXQQZNOSYBFTN-VIFPVBQESA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Stereoisomer Configuration and Biocatalytic Applications

  • Abstract: (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol is an important intermediate in synthesizing biologically active compounds. The study focuses on its stereoisomers, utilizing biocatalytic kinetic trans-esterification for resolution of racemates and establishing absolute configurations of its stereoisomers. Applications in biocatalytic esterification and the role of lipases as biocatalysts are highlighted (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

DNA Binding Activity of Chiral Schiff Bases

  • Abstract: Chiral Schiff Bases derived from this compound show significant DNA binding activity. The study investigates the impact of remote substituents on the structure and biological activity of these bases, focusing on their interaction with calf-thymus DNA (Bora, Maiti, Singh, & Barman, 2021).

Use in Dynamic Kinetic Resolution

  • Abstract: The compound is used in dynamic kinetic resolution (DKR) of secondary alcohols. This process, involving Candida antarctica lipase and zeolite, highlights the compound's application in organic synthesis, particularly in the resolution of 2,3-dihydro-1H-inden-1-ol using an ionic liquid solvent system (Shimomura et al., 2015).

Synthetic Building Blocks

  • Abstract: 2,3-Dibromo-1H-indene derivatives, related to this compound, serve as versatile synthetic building blocks. Their application in the synthesis of indene and indacene derivatives, including oligo(phenylenevinylene)s with attractive photophysical properties, is explored (Iwata, Egawa, Yamanishi, & Tsuji, 2022).

Catalytic Applications

  • Abstract: The compound is used in copper-catalyzed intramolecular coupling reactions. Its application in O-vinylation processes and preference for 4-exo ring closure over other modes of cyclization is emphasized, showcasing its utility in organic synthesis (Fang & Li, 2007).

Anti-Inflammatory Potential

  • Abstract: Diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, related to the main compound, demonstrate significant anti-inflammatory activity. This indicates potential medical applications as a new class of anti-inflammatory agents (Sheridan et al., 2009).

Mechanism of Action

If the compound is a drug, this would involve how the compound interacts with the body to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis or use of the compound could be improved .

Properties

IUPAC Name

(1S)-4-bromo-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXQQZNOSYBFTN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1-indanone (1.0 g) in a mixture of ethanol (6 ml) and tetrahydrofuran (3 ml) was added sodium borohydride (0.09 g) at an ice temperature. The reaction mixture was stirred at the same temperature overnight and poured into dilute hydrochloric acid, and the aqueous layer was saturated with saline and extracted with ether. The organic layer was washed with a saturated aqueous saline, dried over sodium sulfate, and the solvent was removed by distillation under reduced pressure. The residual concentrate (1.02 g) thus obtained was used for the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
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0 (± 1) mol
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Reaction Step Two
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Synthesis routes and methods II

Procedure details

A solution of compound 2 (435 g, 2.06 mol, 1 equiv) in ethanol (5 L) was treated with sodium borohydride (101.6 g, 2.68 mol, 1.3 equiv) and stirred overnight at room temperature. The reaction was concentrated under reduced pressure and the residue partitioned between 4 L of dichloromethane and 4 L of 10% aqueous hydrochloric acid. The layers were separated and the aqueous layer was extracted with dichloromethane (3×1 L). The combined organic layers were washed with saturated brine (2 L), dried over sodium sulfate and concentrated under reduced pressure. The resulting solid was dried overnight in a vacuum oven at 30° C. to give compound 3 (422 g, 96% yield) as an off-white solid.
Quantity
435 g
Type
reactant
Reaction Step One
Quantity
101.6 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Yield
96%

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